Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

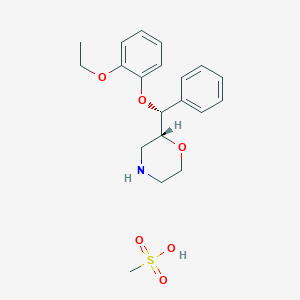

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl-, commonly known as Hirulog, is a synthetic peptide that acts as a potent anticoagulant. It is a modified form of hirudin, a natural anticoagulant found in the saliva of leeches. Hirulog is widely used in scientific research for its unique biochemical and physiological properties.

Applications De Recherche Scientifique

Hirulog is widely used in scientific research as a potent anticoagulant. It is used to study the coagulation cascade and the role of various clotting factors. Hirulog is also used in the development of new anticoagulant drugs. It is used to test the efficacy and safety of these drugs in preclinical studies.

Mécanisme D'action

Hirulog acts as a direct thrombin inhibitor. It binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin, which is essential for clot formation. Hirulog also inhibits the activation of factor XIII, which is responsible for stabilizing the fibrin clot.

Effets Biochimiques Et Physiologiques

Hirulog has several biochemical and physiological effects. It prolongs the activated partial thromboplastin time (aPTT) and the prothrombin time (PT), indicating its anticoagulant activity. Hirulog also reduces platelet aggregation and adhesion, which is essential for the formation of a stable clot. It has been shown to reduce the incidence of thrombotic events in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

Hirulog has several advantages for lab experiments. It is a potent and selective thrombin inhibitor, which makes it an ideal tool for studying the coagulation cascade. Hirulog has a short half-life, which allows for rapid reversal of its anticoagulant effects. However, Hirulog has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully titrated to avoid bleeding complications. Hirulog is also expensive, which limits its use in large-scale experiments.

Orientations Futures

Hirulog has several potential future directions. It can be used in the development of new anticoagulant drugs, which can be used to treat various thrombotic disorders. Hirulog can also be used in combination with other anticoagulant drugs to improve their efficacy and safety. Further research is needed to explore the potential of Hirulog in these areas.

Conclusion:

Hirulog is a potent anticoagulant that is widely used in scientific research. It is synthesized using solid-phase peptide synthesis techniques and has several biochemical and physiological effects. Hirulog has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of Hirulog in the development of new anticoagulant drugs and its use in combination with other anticoagulant drugs.

Méthodes De Synthèse

Hirulog is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The N(alpha)-dinitrofluorobenzyl- group is added to the N-terminus of the peptide chain during the synthesis. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Propriétés

Numéro CAS |

127761-72-2 |

|---|---|

Nom du produit |

Hirudin (54-64), N(alpha)-dinitrofluorobenzyl- |

Formule moléculaire |

C68H88FN13O27 |

Poids moléculaire |

1538.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[(5-fluoro-2,4-dinitrophenyl)methylamino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C68H88FN13O27/c1-5-35(4)58(67(103)80-25-9-12-49(80)66(102)75-43(19-23-55(89)90)60(96)72-42(18-22-54(87)88)61(97)76-46(28-37-13-15-39(83)16-14-37)64(100)78-48(68(104)105)26-34(2)3)79-62(98)44(20-24-56(91)92)73-59(95)41(17-21-53(85)86)74-63(99)45(27-36-10-7-6-8-11-36)77-65(101)47(30-57(93)94)71-52(84)33-70-32-38-29-40(69)51(82(108)109)31-50(38)81(106)107/h6-8,10-11,13-16,29,31,34-35,41-49,58,70,83H,5,9,12,17-28,30,32-33H2,1-4H3,(H,71,84)(H,72,96)(H,73,95)(H,74,99)(H,75,102)(H,76,97)(H,77,101)(H,78,100)(H,79,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,104,105)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1 |

Clé InChI |

CLINWUHYIRWEBK-OLSQCLKESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNCC4=CC(=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F |

Autres numéros CAS |

127761-72-2 |

Séquence |

GDFEEIPEEYL |

Synonymes |

DNFB-hirudin (54-64) hirudin (54-64), N(alpha)-dinitrofluorobenzyl- N(alpha)-(dinitrifluorobenzyl)hirudin (54-64) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)